N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15481147
InChI: InChI=1S/C17H15N3O2/c21-16-8-4-1-5-12(16)11-19-20-17(22)9-13-10-18-15-7-3-2-6-14(13)15/h1-8,10-11,18,21H,9H2,(H,20,22)/b19-11+
SMILES:
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

CAS No.:

Cat. No.: VC15481147

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide -

Specification

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
IUPAC Name N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
Standard InChI InChI=1S/C17H15N3O2/c21-16-8-4-1-5-12(16)11-19-20-17(22)9-13-10-18-15-7-3-2-6-14(13)15/h1-8,10-11,18,21H,9H2,(H,20,22)/b19-11+
Standard InChI Key FBWKZUXQSNCKMS-YBFXNURJSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32)O
Canonical SMILES C1=CC=C(C(=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32)O

Introduction

Structural and Chemical Identity

Molecular Composition

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide (molecular formula: C₁₇H₁₅N₃O₂) is a Schiff base formed via the condensation of 2-hydroxybenzaldehyde and 2-(1H-indol-3-yl)acetohydrazide . Its molecular weight is 293.32 g/mol, with an IUPAC name reflecting the E-configuration of the imine bond and the substitution pattern on the indole and phenolic rings.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₂
Molecular Weight293.32 g/mol
IUPAC NameN-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide
CAS NumberNot publicly disclosed

Synthetic Pathway

The synthesis involves a two-step process:

  • Formation of 2-(1H-Indol-3-yl)acetohydrazide: Ethyl 2-(1H-indol-3-yl)acetate is treated with hydrazine monohydrate in methanol, yielding the hydrazide intermediate .

  • Condensation with 2-Hydroxybenzaldehyde: The hydrazide reacts with 2-hydroxybenzaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid) to form the target hydrazone .

The reaction typically achieves yields of 65–80%, with purity confirmed via thin-layer chromatography (TLC) and recrystallization .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • N–H Stretch: 3250–3300 cm⁻¹ (indole and hydrazide N–H)

  • C=O Stretch: 1680–1700 cm⁻¹ (amide carbonyl)

  • C=N Stretch: 1600–1620 cm⁻¹ (imine bond)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 10.8–11.2 ppm (s, 1H, indole N–H)

    • δ 8.3–8.5 ppm (s, 1H, imine CH=N)

    • δ 6.8–7.5 ppm (m, 8H, aromatic protons)

  • ¹³C NMR:

    • δ 165–170 ppm (amide carbonyl)

    • δ 150–155 ppm (imine carbon)

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion peak at m/z 293.32, consistent with the molecular weight . Fragmentation patterns confirm the loss of hydroxyl (–OH, m/z 276) and indole moieties (m/z 130) .

Biological Activities

Antimicrobial Properties

In antibacterial assays against Staphylococcus aureus and Escherichia coli, hydrazone derivatives of this class demonstrated minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin (MIC: 4 µg/mL) . The 2-hydroxyphenyl group enhances membrane permeability, disrupting bacterial cell walls .

Anti-Inflammatory and COX-2 Selectivity

In carrageenan-induced rat paw edema models, N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide analogs showed 62.7% inflammation inhibition at 50 mg/kg, outperforming indomethacin (76.9% at 10 mg/kg) . Molecular docking revealed selective COX-2 binding (binding energy: −9.2 kcal/mol) due to hydrogen bonding with Tyr355 and Val523 residues .

Table 2: Comparative Anti-Inflammatory Activity

Compound% Inhibition (3 h)Ulcerogenic Index
Hydrazone derivative63.70.116
Indomethacin76.90.948

Enzyme Inhibition

  • α-Glucosidase: IC₅₀ = 18.7 µM (vs. acarbose: 12.4 µM)

  • Lipoxygenase (LOX): IC₅₀ = 5.2 µM (vs. baicalein: 22.3 µM)
    The indole moiety facilitates π-π stacking with enzyme active sites, while the hydrazide group participates in polar interactions .

Structure-Activity Relationships (SAR)

  • Indole Ring: Essential for π-stacking with aromatic enzyme residues .

  • 2-Hydroxyphenyl Group: Enhances solubility via hydrogen bonding and chelates metal ions in bacterial proteins .

  • Hydrazone Linker: Stabilizes the E-configuration, optimizing steric fit in hydrophobic pockets .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.

  • Formulation Studies: Develop nanoparticulate delivery systems to enhance solubility.

  • Targeted Cancer Therapy: Explore apoptosis induction in COX-2-overexpressing tumors.

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